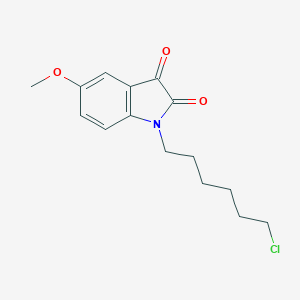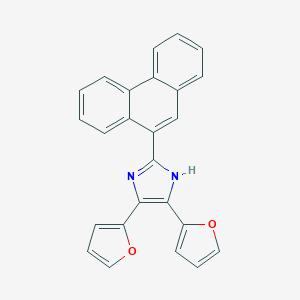
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione, also known as JWH-122, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It was first synthesized by John W. Huffman in 2008 as part of his research into the structure-activity relationship of cannabinoids. JWH-122 has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for the psychoactive effects of marijuana.
作用机制
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are located throughout the body. This binding results in the activation of the receptors and the release of various neurotransmitters, including dopamine, serotonin, and GABA. The exact mechanism of action of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione is not fully understood, but it is believed to modulate the activity of the endocannabinoid system in a manner similar to that of natural cannabinoids.
Biochemical and Physiological Effects:
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and decrease pain sensitivity in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties. 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
实验室实验的优点和局限性
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has several advantages as a research tool. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in marijuana. Additionally, the long-term effects of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione on human health are not well understood, and further research is needed to fully understand its potential risks and benefits.
未来方向
There are several future directions for research on 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione and synthetic cannabinoids in general. One area of interest is the potential therapeutic applications of these compounds in the treatment of various medical conditions, including chronic pain, anxiety, and depression. Another area of research is the potential risks associated with the use of synthetic cannabinoids, particularly in the long term. Further studies are needed to fully understand the biochemical and physiological effects of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione and other synthetic cannabinoids, as well as their potential risks and benefits.
合成方法
The synthesis of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione involves several steps, starting with the reaction of 1-(6-chlorohexyl)-5-methoxy-1H-indole with lithium diisopropylamide (LDA) to form the corresponding enolate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product. The synthesis of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione is complex and requires advanced organic chemistry techniques.
科学研究应用
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been used to study the effects of synthetic cannabinoids on the brain, as well as their potential therapeutic applications in the treatment of various medical conditions.
属性
产品名称 |
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione |
|---|---|
分子式 |
C15H18ClNO3 |
分子量 |
295.76 g/mol |
IUPAC 名称 |
1-(6-chlorohexyl)-5-methoxyindole-2,3-dione |
InChI |
InChI=1S/C15H18ClNO3/c1-20-11-6-7-13-12(10-11)14(18)15(19)17(13)9-5-3-2-4-8-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI 键 |
YHAHDITXFJOWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCCCCl |
规范 SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)


![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)


